molecular formula C22H25N3O B2823011 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396783-61-1

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2823011
CAS No.: 1396783-61-1
M. Wt: 347.462
InChI Key: SQIKEKQQNMPSSI-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a complex organic compound featuring a benzhydryl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Attachment of the Benzhydryl Group: The benzhydryl group is introduced through nucleophilic substitution reactions, often using benzhydryl chloride as a starting material.

    Incorporation of the But-2-yn-1-yl Moiety: This step involves the addition of the but-2-yn-1-yl group to the pyrrolidine ring, typically through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the benzhydryl group allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKEKQQNMPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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